![molecular formula C10H10N2O2 B117997 N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide CAS No. 153863-97-9](/img/structure/B117997.png)
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPA is a heterocyclic compound that is structurally similar to other pyridine derivatives, but its unique furo[2,3-b]pyridine ring system gives it distinctive properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that are important for cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the growth and proliferation of cancer cells. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is its unique structure, which gives it distinctive properties that may make it a promising candidate for further research. Additionally, N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to have a relatively low toxicity profile, which makes it a safer option for use in lab experiments. However, one limitation of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is its limited availability, which may make it difficult to obtain for some research studies.
Direcciones Futuras
There are several future directions for research on N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, including further investigation of its anti-inflammatory and anti-cancer properties, as well as exploration of its potential use in other therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, and to identify any potential side effects or limitations associated with its use.
Métodos De Síntesis
The synthesis of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide involves a multi-step process that begins with the reaction of 2-bromo-5-nitrofuran with sodium hydride to form a furan ring. This is followed by the reaction of the furan ring with 2-bromo-3-pyridinecarboxaldehyde to form the furo[2,3-b]pyridine ring system. Finally, the acetamide group is introduced through the reaction of the furo[2,3-b]pyridine ring system with acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been the subject of several scientific studies due to its potential applications as a therapeutic agent. One study investigated the anti-inflammatory effects of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide in a mouse model of acute lung injury, and found that N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide was able to reduce inflammation and improve lung function. Another study explored the potential use of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide as an anti-cancer agent, and found that N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide was able to inhibit the growth of several cancer cell lines.
Propiedades
Número CAS |
153863-97-9 |
|---|---|
Nombre del producto |
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-9-5-8-3-2-4-11-10(8)14-9/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
WDNZACXHOPBGHU-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(O1)N=CC=C2 |
SMILES canónico |
CC(=O)NCC1=CC2=C(O1)N=CC=C2 |
Sinónimos |
Acetamide, N-(furo[2,3-b]pyridin-2-ylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



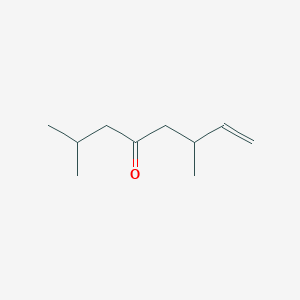
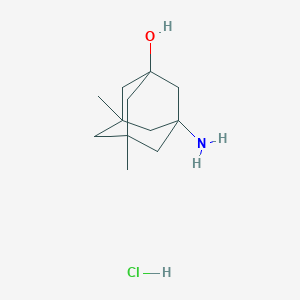
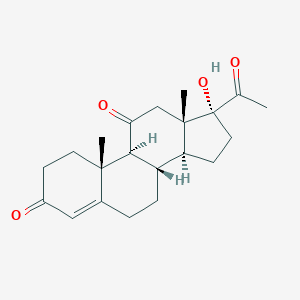
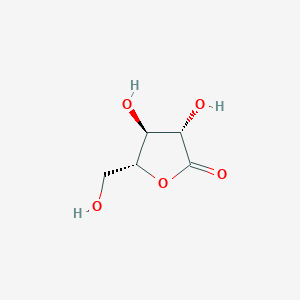
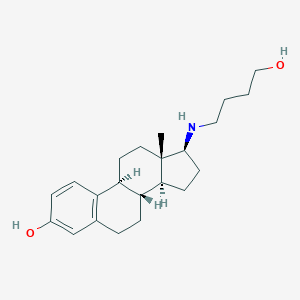
![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)
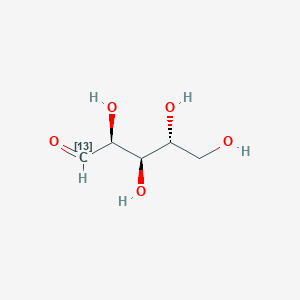
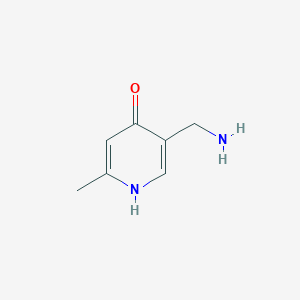
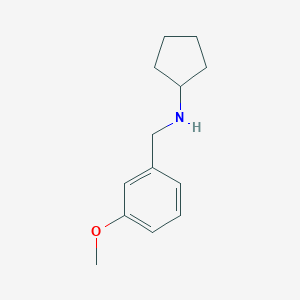
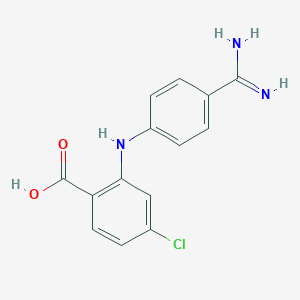
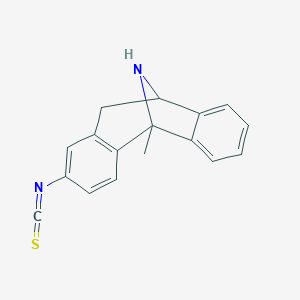
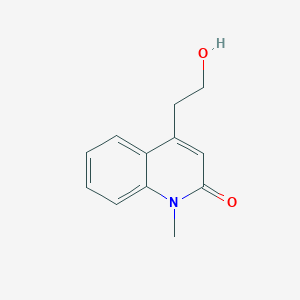
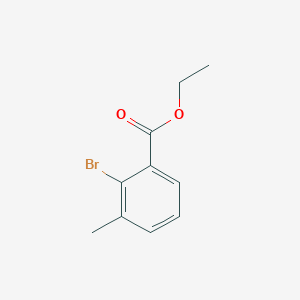
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)